molecular formula C24H23N3O5 B4234023 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide

Cat. No.: B4234023
M. Wt: 433.5 g/mol
InChI Key: DOFAJULQEYVWNM-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tricyclic core and the presence of nitrophenyl and phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the nitrophenyl group, and final coupling with the phenylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide apart from similar compounds is its unique combination of structural features, including the tricyclic core, nitrophenyl group, and phenylpropanamide moiety

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-nitrophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-22(25-17-8-10-18(11-9-17)27(31)32)19(12-14-4-2-1-3-5-14)26-23(29)20-15-6-7-16(13-15)21(20)24(26)30/h1-5,8-11,15-16,19-21H,6-7,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFAJULQEYVWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)-3-phenylpropanamide

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